molecular formula C6H10BrN3 B2467335 3-Bromo-1-(2-methylpropyl)-1,2,4-triazole CAS No. 1849323-78-9

3-Bromo-1-(2-methylpropyl)-1,2,4-triazole

Cat. No. B2467335
CAS RN: 1849323-78-9
M. Wt: 204.071
InChI Key: RQNHYACLKRDKMF-UHFFFAOYSA-N
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Description

Bromo compounds, such as “3-Bromo-1-(2-methylpropyl)-1,2,4-triazole”, are typically organic compounds that contain a bromine atom. These compounds are often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of bromo compounds depends on the specific compound. For example, 1-Bromo-2-methylpropene has a molecular weight of 135.002 .


Chemical Reactions Analysis

Bromo compounds can undergo various chemical reactions, including substitution and elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of bromo compounds depend on the specific compound. For example, 1-Bromo-2-methylpropene has a molecular weight of 135.002 .

Scientific Research Applications

  • Reactivity and Electron Properties : G. Barlin (1967) studied the kinetics of reactions involving various bromo-triazoles, including 3-Bromo-1,2,4-triazole derivatives. The research focused on understanding the electron-releasing and electron-attracting properties of nitrogen atoms in these compounds, which is significant in the field of physical organic chemistry (Barlin, 1967).

  • Synthetic Chemistry Applications : M. A. Kaldrikyan et al. (2016) explored the reactions of 1,2,4-triazole-3-thiols with various bromo compounds. Their work highlights the versatility of triazole derivatives in synthetic chemistry, particularly in the synthesis of new 3-sulfanyl-1,2,4-triazoles (Kaldrikyan et al., 2016).

  • Corrosion Inhibition : A study by Turuvekere K. Chaitra et al. (2015) investigated triazole Schiff bases, including derivatives of 1,2,4-triazole, as corrosion inhibitors on mild steel in acidic media. This research is important in the context of materials science and engineering (Chaitra et al., 2015).

  • Molecular Structure Analysis : The work by R. Claramunt et al. (2001) on the structure of halogeno-1,2,4-triazoles, including 3-Bromo-1,2,4-triazole, contributes to our understanding of the molecular structure of these compounds in solid state and in solution (Claramunt et al., 2001).

  • Vibrational and Electronic Spectra : Research by R. V. Houten et al. (2010) on the vibrational and electronic spectra of salts of 1,2,4-triazole and 3-bromo-1,2,4-triazole helps in understanding the physical properties of these compounds, which is valuable in fields like materials science (Houten et al., 2010).

  • Synthesis and Antibacterial Activity : The synthesis of triazole derivatives and their evaluation for antibacterial activity, as studied by Xin-Ping Hui et al. (2010), indicates potential applications in medicinal chemistry and pharmaceutical research (Hui et al., 2010).

Mechanism of Action

The mechanism of action of bromo compounds can vary widely depending on the specific compound and its biological targets .

Safety and Hazards

Bromo compounds can pose various safety hazards. For example, they can be harmful if swallowed, inhaled, or in contact with skin .

Future Directions

The future directions in the study and application of bromo compounds are vast. They are often used in organic synthesis and have potential applications in various fields, including pharmaceuticals .

properties

IUPAC Name

3-bromo-1-(2-methylpropyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-5(2)3-10-4-8-6(7)9-10/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQNHYACLKRDKMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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